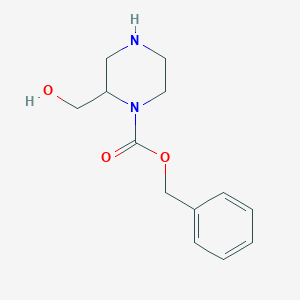

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate

Description

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is a piperazine derivative characterized by a hydroxymethyl group at the 2-position of the piperazine ring and a benzyloxycarbonyl (Cbz) protecting group. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical research for PROTACs (PROteolysis TArgeting Chimeras) and enzyme inhibitors . Its molecular formula is C₁₄H₁₈N₂O₄, with a molecular weight of 286.3 g/mol (hydrochloride form: 286.75 g/mol) . The compound is synthesized via a reaction involving tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate, benzyl chloridate, and NaHCO₃, yielding an 86% isolated product as a yellow oil .

Properties

IUPAC Name |

benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSWOUMCIHZHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662620 | |

| Record name | Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131595-00-0 | |

| Record name | Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate can be synthesized through several methods. Another method includes the reaction of piperazine with benzyl bromide, followed by the addition of formaldehyde and subsequent oxidation to form the carboxylate ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylate ester can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Benzyl 2-(carboxymethyl)piperazine-1-carboxylate.

Reduction: Benzyl 2-(hydroxymethyl)piperazine-1-methanol.

Substitution: Various substituted benzyl piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also act as a ligand for receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

- Key Difference : The hydroxymethyl group is at the 3-position instead of the 2-position.

- The hydrochloride form (CAS 191739-40-9) is used in medicinal chemistry for further derivatization .

Benzyl 2-methylpiperazine-1-carboxylate (CAS 444666-46-0)

- Key Difference : A methyl group replaces the hydroxymethyl moiety.

- Impact : Reduced hydrophilicity and metabolic stability compared to the hydroxymethyl analogue. Structural similarity: 0.87 .

(S)-Benzyl 3-methylpiperazine-1-carboxylate (CAS 612493-87-5)

Stereochemical Variations

Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 2584980-97-0)

Functionalized Derivatives

Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate (CAS 1242267-79-3)

- Key Feature: Cyanomethyl group at the 3-position.

- Impact : Increased electrophilicity for nucleophilic conjugation in drug design. Molecular weight: 259.3 g/mol .

Benzyl 4-(2-chloro-5-(isobutylphenyl)pentyl)piperazine-1-carboxylate (Compound 50)

Physicochemical Properties

Biological Activity

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate, a compound belonging to the piperazine family, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological mechanisms, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.298 g/mol

- CAS Number : 113734-96-6

- IUPAC Name : Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate

The compound features a piperazine ring substituted with a hydroxymethyl group and a benzyl group, which enhance its reactivity and potential interactions with biological targets.

The biological activity of Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is primarily attributed to its interaction with various enzymes and receptors. The hydroxymethyl and benzyl substituents improve its binding affinity, enabling it to modulate the activity of target proteins involved in neurological disorders and cancer pathways.

Pharmacological Implications

Research indicates that this compound exhibits significant pharmacological activities, including:

- Antidepressant Effects : Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in treating depression.

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells by targeting specific pathways associated with tumor growth. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating notable antiproliferative properties .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the effects of Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate on human breast cancer cell lines. The compound was found to inhibit cell viability significantly, with IC50 values indicating its potency against MDA-MB-231 and MCF-7 cells. Further mechanistic studies revealed that the compound induces apoptosis through modulation of key signaling pathways associated with cell survival and proliferation .

Future Directions

While initial findings are promising, further research is necessary to elucidate the specific biological mechanisms underlying the activity of Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. In particular, studies focusing on:

- Detailed Mechanistic Studies : Understanding how the compound interacts at a molecular level with various targets.

- In Vivo Studies : Evaluating the pharmacokinetics and potential therapeutic applications in animal models.

- Structural Modifications : Exploring derivatives that might enhance efficacy or reduce side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.